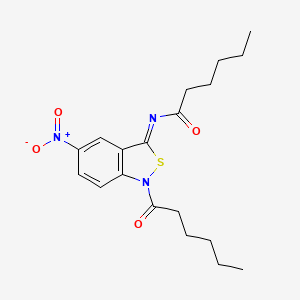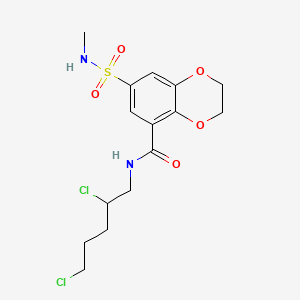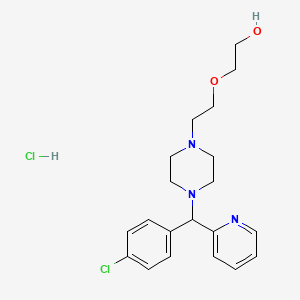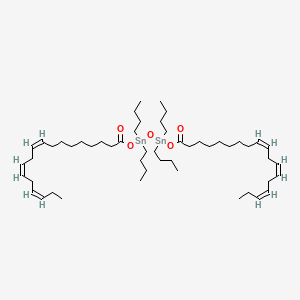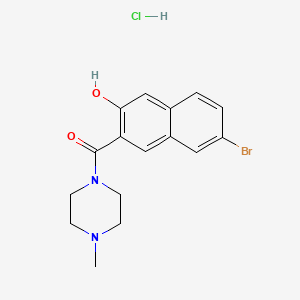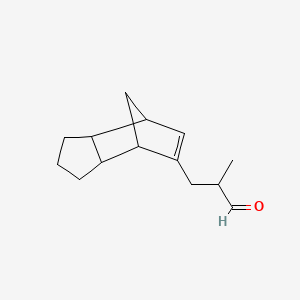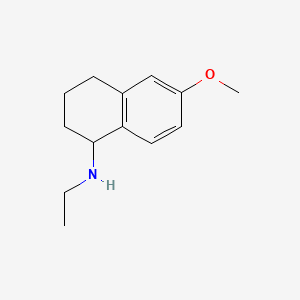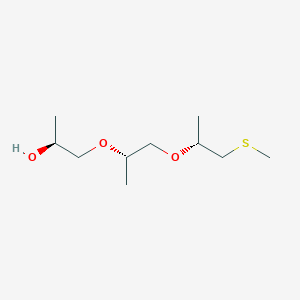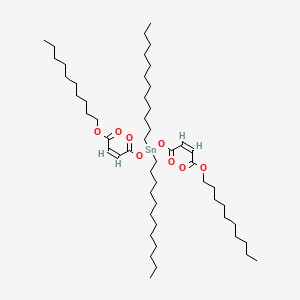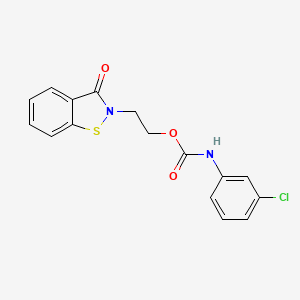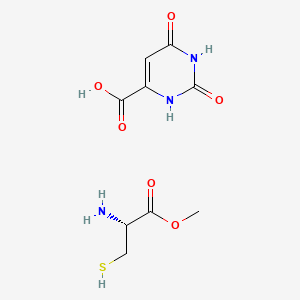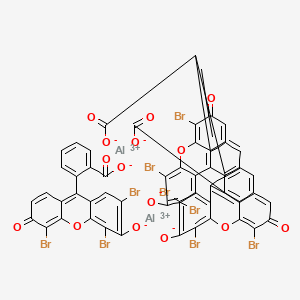
Dialuminium tris(2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)benzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dialuminium tris(2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)benzoate) is a complex organometallic compound with the molecular formula C60H21Al2Br9O15.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dialuminium tris(2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)benzoate) typically involves the reaction of 2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)benzoic acid with aluminum salts such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves condensation reactions followed by purification and crystallization steps .
Industrial Production Methods
Industrial production of this compound requires specialized equipment and conditions to handle the reagents and ensure the purity of the final product. The process is scaled up from laboratory methods, with additional steps to ensure consistency and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Dialuminium tris(2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)benzoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the aluminum centers.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions can produce derivatives with different functional groups .
Applications De Recherche Scientifique
Dialuminium tris(2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)benzoate) has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) for high-brightness and high-contrast displays.
Fluorescent Probes: Employed in biological research as fluorescent probes for imaging and detection.
Photovoltaic Devices: Utilized in the development of photovoltaic devices for solar energy conversion.
Dye Materials: Applied in the production of dyes for various industrial applications.
Mécanisme D'action
The mechanism of action of dialuminium tris(2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)benzoate) involves its interaction with molecular targets through coordination chemistry. The aluminum centers can form coordination bonds with various ligands, influencing the electronic properties of the compound. This interaction can affect the compound’s behavior in electronic devices and its fluorescence properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dialuminium tris(2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)benzoate): Similar in structure but with an additional bromine atom, affecting its chemical properties.
Dialuminium tris(2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate): Contains chlorine atoms, leading to different reactivity and applications.
Uniqueness
Dialuminium tris(2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)benzoate) is unique due to its specific bromination pattern and the resulting electronic properties. This makes it particularly suitable for applications in organic electronics and fluorescent probes .
Propriétés
Numéro CAS |
97889-89-9 |
|---|---|
Formule moléculaire |
C60H21Al2Br9O15 |
Poids moléculaire |
1754.9 g/mol |
Nom IUPAC |
dialuminum;2-(2,4,5-tribromo-3-oxido-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/3C20H9Br3O5.2Al/c3*21-12-7-11-14(8-3-1-2-4-9(8)20(26)27)10-5-6-13(24)15(22)18(10)28-19(11)16(23)17(12)25;;/h3*1-7,25H,(H,26,27);;/q;;;2*+3/p-6 |
Clé InChI |
KFGXCTBDOJZIHS-UHFFFAOYSA-H |
SMILES canonique |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)C(=O)[O-].C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)C(=O)[O-].C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)C(=O)[O-].[Al+3].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


